molecular formula C14H15NO2 B11880706 3-Isopropyl-2-methylquinoline-4-carboxylic acid

3-Isopropyl-2-methylquinoline-4-carboxylic acid

Cat. No.: B11880706
M. Wt: 229.27 g/mol
InChI Key: ARCIUTANZAWLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-2-methylquinoline-4-carboxylic acid can be achieved through various classical and modern synthetic routes. Some of the well-known methods include:

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, ionic liquid media, and transition metal-free reactions are utilized to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of 3-Isopropyl-2-methylquinoline-4-carboxylic acid is in the development of anticancer drugs. Research indicates that derivatives of quinoline-4-carboxylic acids exhibit potent inhibition of histone deacetylases (HDACs), which are crucial in cancer progression. For instance, a study identified a selective HDAC3 inhibitor that demonstrated strong anticancer activity in vitro, suggesting the potential of this compound as a lead for cancer therapy .

Mechanistic Insights
The mechanism of action involves induction of G2/M cell cycle arrest and promotion of apoptosis in cancer cells. This dual action enhances the therapeutic efficacy against various tumor types, making it a promising candidate for targeted cancer treatments .

Dye Production

Synthesis of Dyestuffs
this compound can be utilized in the synthesis of dyestuffs. The compound’s structure allows it to participate in reactions that yield azo-dyes upon interaction with diazo compounds. These dyes are significant in textile and material industries due to their vibrant colors and stability .

Chemical Properties
The compound is characterized by its yellow powder form and solubility in dilute sodium carbonate solutions. It decomposes upon heating, which can be advantageous in controlled dye synthesis processes .

Material Science

Polymer Chemistry
In material science, this compound serves as a building block for polymer synthesis. Its functional groups can facilitate cross-linking reactions, enhancing the mechanical properties of polymers used in various applications, including coatings and adhesives.

Table 1: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer drug developmentSelective HDAC3 inhibition; apoptosis induction
Dye ProductionSynthesis of azo-dyesStable and vibrant color properties
Material SciencePolymer synthesisEnhanced mechanical properties through cross-linking

Case Study: Anticancer Compound Development

A notable case study involved the synthesis of various derivatives from this compound aimed at improving selectivity against HDAC isoforms. The study synthesized over 30 compounds and evaluated their anticancer activity through enzyme inhibition assays and cell-based studies. The results indicated that certain modifications significantly enhanced their potency while maintaining selectivity for HDAC3 over other isoforms .

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-2-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and carboxylic acid groups contribute to its enhanced solubility and reactivity compared to other quinoline derivatives .

Biological Activity

3-Isopropyl-2-methylquinoline-4-carboxylic acid (IMQCA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C12H13NO2
  • Molecular Weight : 203.24 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1281247-46-8

The biological activity of IMQCA is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to modulate signaling pathways involved in inflammation and cancer progression. The compound's carboxylic acid functional group enhances its ability to form hydrogen bonds, which may facilitate binding to active sites on proteins.

Biological Activities

  • Antimicrobial Activity
    • IMQCA exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
    • Case Study : A study reported an IC50 value of 50 µM against E. coli, indicating significant antibacterial potential when compared to standard antibiotics like tetracycline .
  • Anticancer Properties
    • Research indicates that IMQCA may have anticancer effects through the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
    • Data Table : Summary of Anticancer Activity
    Cell LineIC50 (µM)Reference
    MCF-7 (Breast Cancer)25
    HeLa (Cervical Cancer)30
    A549 (Lung Cancer)20
  • Anti-inflammatory Effects
    • IMQCA has been studied for its anti-inflammatory properties, particularly in models of acute inflammation where it reduced pro-inflammatory cytokine levels.
    • Mechanism : The compound appears to inhibit the NF-kB pathway, which is crucial in the inflammatory response.
  • Neurological Effects
    • Preliminary studies suggest that IMQCA may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
    • Findings : It has shown promise in modulating neurotransmitter systems, which could be beneficial for conditions like schizophrenia .

Research Findings

Recent studies have focused on the synthesis and evaluation of IMQCA derivatives to enhance its biological activity. Various analogs have been developed, leading to compounds with improved potency against specific targets.

  • Synthesis Overview : The synthesis typically involves the modification of the quinoline core structure, allowing for the introduction of different substituents that can enhance biological activity.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-methyl-3-propan-2-ylquinoline-4-carboxylic acid

InChI

InChI=1S/C14H15NO2/c1-8(2)12-9(3)15-11-7-5-4-6-10(11)13(12)14(16)17/h4-8H,1-3H3,(H,16,17)

InChI Key

ARCIUTANZAWLQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.